![molecular formula C17H18N2 B2410342 5,6-dimethyl-1-(1-phenylethyl)-1H-benzimidazole CAS No. 637325-01-0](/img/structure/B2410342.png)
5,6-dimethyl-1-(1-phenylethyl)-1H-benzimidazole
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Description
5,6-dimethyl-1-(1-phenylethyl)-1H-benzimidazole, also known by its chemical name 5,6-dimethyl-1-(1-phenylethyl)benzimidazole, is a member of the benzimidazole family of heterocyclic compounds. It is a colorless, solid compound that is insoluble in water, but soluble in ethanol and other organic solvents. This compound is of interest to the scientific community due to its potential applications in a variety of areas, such as medicinal chemistry, organic synthesis, and pharmaceutical research.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Benzimidazole derivatives, including 5,6-dimethyl-1-(1-phenylethyl)-1H-benzimidazole, have been extensively studied for their medicinal properties. They are known for their potential in medical chemistry due to their interaction with DNA and interference with several DNA-associated processes (Bhattacharya & Chaudhuri, 2008).
Antimicrobial and Antioxidant Activities
Various benzimidazole derivatives demonstrate significant antimicrobial and antioxidant activities. N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, for instance, shows promising antimicrobial activity against various microorganisms and exhibits notable radical scavenging and ferrous ion chelating activities (Sindhe et al., 2016).
Anticancer Potential
Research indicates that benzimidazole derivatives possess anticancer properties. For example, certain derivatives showed significant antiproliferative activity against various human cancer cell lines, highlighting their potential in anticancer drug development (Rasal, Sonawane, & Jagtap, 2020).
Tuberculostatic Activity
Some benzimidazole derivatives demonstrate substantial tuberculostatic activities, indicating their potential as novel anti-tubercular agents. They have shown effectiveness against Mycobacterium tuberculosis and Mycobacterium bovis strains (Gobis et al., 2015).
Molecular Structure and Properties
Studies on the molecular structure of benzimidazole derivatives reveal interesting insights into their physical properties and potential applications. For instance, an analysis of their vibrational spectra based on density functional theory calculations provides deeper understanding of their molecular behavior (Krishnakumar, Seshadri, & Muthunatasen, 2007).
Synthesis and Characterization
Innovative methods for the synthesis and characterization of benzimidazole derivatives are continually being developed. These advancements facilitate the construction of various potential bioactive compounds based on the benzimidazole scaffold, expanding their applications in different scientific fields (Wen et al., 2016).
properties
IUPAC Name |
5,6-dimethyl-1-(1-phenylethyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-9-16-17(10-13(12)2)19(11-18-16)14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEYBOSJUVVTEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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